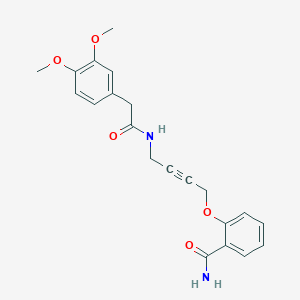
2-((4-(2-(3,4-Dimethoxyphenyl)acetamido)but-2-yn-1-yl)oxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((4-(2-(3,4-Dimethoxyphenyl)acetamido)but-2-yn-1-yl)oxy)benzamide” is a type of benzamide . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .
Synthesis Analysis
The synthesis of similar benzamide compounds often starts from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives . All the obtained products are purified, and the analysis of these products is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of similar compounds is determined using spectroscopic and elemental methods . These methods include IR, 1H NMR, and 13C NMR spectroscopy .Chemical Reactions Analysis
Benzamide compounds, including the one you mentioned, can exhibit various chemical reactions. For instance, they can show antioxidant activity, free radical scavenging, and metal chelating activity . Some synthesized compounds have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications and Molecular Docking Studies :
- Research by (Talupur et al., 2021) involved synthesizing compounds with a structure similar to the specified compound, showing potential in antimicrobial applications. The study included molecular docking studies to understand their effectiveness.
Binding Affinity in Receptor Studies :
- A study by (Kersey et al., 1996) highlighted a compound structurally related to 2-((4-(2-(3,4-Dimethoxyphenyl)acetamido)but-2-yn-1-yl)oxy)benzamide, demonstrating its ability to bind with high affinity to NK2 receptors. This suggests potential use in mapping antagonist binding sites of receptors.
Potential as Antiprion Agents :
- Fiorino et al. (2012) explored benzamide derivatives, including compounds structurally similar to the mentioned compound, as potential antiprion agents. These compounds showed promising results in inhibiting the accumulation of prion proteins in cells (Fiorino et al., 2012).
Nucleophilic Behavior Studies :
- Bolotin et al. (2016) investigated the nucleophilic properties of compounds including amidoximes and acetamidoximes, related to the queried compound. This research can provide insights into the chemical reactivity and potential applications of similar compounds (Bolotin et al., 2016).
Use in Synthesis of Novel Chemical Structures :
- Research by (Chau et al., 1997) involved the synthesis of chemical structures using benzamide derivatives. These syntheses are crucial for understanding the versatility of compounds like this compound in creating new molecular architectures.
Applications in Polymer Chemistry :
- A study by (Sava et al., 2003) described the synthesis of new aromatic polyamides containing benzamide groups, highlighting the use of benzamide derivatives in advanced materials and polymer chemistry.
Insights into Chemical Reactions :
- (Ooi and Wilson, 1981) conducted research on the thermal reactions of benzamidoxime derivatives. This research provides valuable information on the chemical behavior of similar compounds under specific conditions.
Eigenschaften
IUPAC Name |
2-[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-26-18-10-9-15(13-19(18)27-2)14-20(24)23-11-5-6-12-28-17-8-4-3-7-16(17)21(22)25/h3-4,7-10,13H,11-12,14H2,1-2H3,(H2,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNVKSZJTHDIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC#CCOC2=CC=CC=C2C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

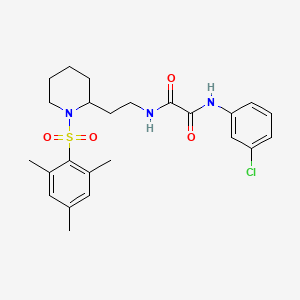
![N-Ethyl-N-[2-[4-[methyl(methylcarbamoyl)amino]anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2986379.png)
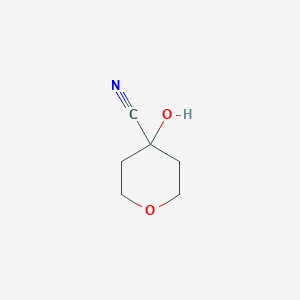

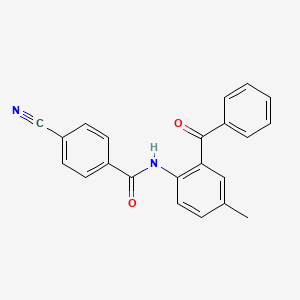

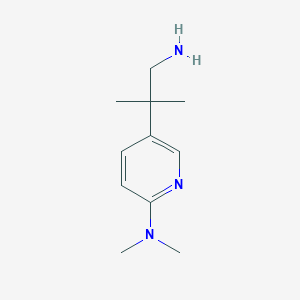

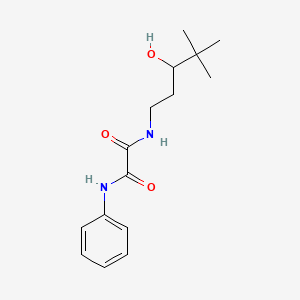
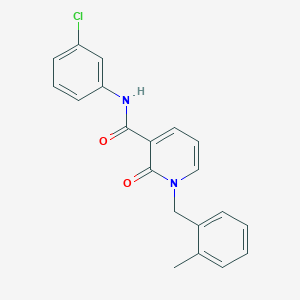

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B2986398.png)
![[5-Acetamido-3,4-diacetyloxy-6-(1,3-benzoxazol-2-yloxy)oxan-2-yl]methyl acetate](/img/structure/B2986399.png)
![N-[5,6,7,8-Tetrahydronaphthalen-2-yl(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2986400.png)